Cas no 1803846-74-3 (2,3-Difluoro-5-(fluoromethyl)toluene)

2,3-Difluoro-5-(fluoromethyl)toluene 化学的及び物理的性質
名前と識別子
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- 2,3-Difluoro-5-(fluoromethyl)toluene
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- インチ: 1S/C8H7F3/c1-5-2-6(4-9)3-7(10)8(5)11/h2-3H,4H2,1H3
- InChIKey: QZAJZHQJHPXODU-UHFFFAOYSA-N
- ほほえんだ: FC1C(=CC(CF)=CC=1C)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 127
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 0
2,3-Difluoro-5-(fluoromethyl)toluene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010006321-500mg |
2,3-Difluoro-5-(fluoromethyl)toluene |
1803846-74-3 | 97% | 500mg |
815.00 USD | 2021-07-06 | |
Alichem | A010006321-250mg |
2,3-Difluoro-5-(fluoromethyl)toluene |
1803846-74-3 | 97% | 250mg |
475.20 USD | 2021-07-06 | |
Alichem | A010006321-1g |
2,3-Difluoro-5-(fluoromethyl)toluene |
1803846-74-3 | 97% | 1g |
1,460.20 USD | 2021-07-06 |
2,3-Difluoro-5-(fluoromethyl)toluene 関連文献
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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4. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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10. Augmentation of air cathode microbial fuel cell performance using wild type Klebsiella variicolaM. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
2,3-Difluoro-5-(fluoromethyl)tolueneに関する追加情報
2,3-Difluoro-5-(fluoromethyl)toluene (CAS No. 1803846-74-3): Properties, Applications, and Market Insights
2,3-Difluoro-5-(fluoromethyl)toluene (CAS No. 1803846-74-3) is a fluorinated aromatic compound that has garnered significant attention in the chemical and pharmaceutical industries due to its unique structural properties and versatile applications. This compound, characterized by the presence of fluorine atoms and a fluoromethyl group on a toluene backbone, is widely utilized as a key intermediate in the synthesis of advanced materials and bioactive molecules. Its molecular formula, C8H7F3, and molecular weight of 160.14 g/mol make it a lightweight yet highly functionalized building block for various chemical transformations.
The physical and chemical properties of 2,3-Difluoro-5-(fluoromethyl)toluene contribute to its broad utility. It typically appears as a colorless to pale yellow liquid with a boiling point ranging between 150-160°C, depending on the purity and environmental conditions. The compound's high thermal stability and low reactivity under ambient conditions make it suitable for use in controlled synthetic processes. Additionally, its lipophilic nature enhances its solubility in organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran, which is crucial for its application in organic synthesis.
One of the most prominent applications of 2,3-Difluoro-5-(fluoromethyl)toluene is in the pharmaceutical industry, where it serves as a critical intermediate for the development of fluorinated drugs. Fluorinated compounds are increasingly sought after due to their enhanced metabolic stability, bioavailability, and binding affinity to biological targets. Researchers have leveraged this compound to synthesize potential candidates for treating neurological disorders, inflammatory diseases, and even certain types of cancers. The fluoromethyl group in particular is known to improve the pharmacokinetic profiles of drug molecules, making it a valuable moiety in medicinal chemistry.
Beyond pharmaceuticals, 2,3-Difluoro-5-(fluoromethyl)toluene finds applications in the agrochemical sector. Fluorinated compounds are integral to the development of modern pesticides and herbicides, offering improved efficacy and environmental safety. The compound's ability to act as a precursor for fluorinated agrochemicals has positioned it as a key player in the quest for sustainable agricultural solutions. With the global push towards reducing the environmental footprint of farming practices, the demand for such advanced intermediates is expected to rise.
The material science field also benefits from the unique properties of 2,3-Difluoro-5-(fluoromethyl)toluene. Fluorinated aromatic compounds are often used to modify the properties of polymers, enhancing their thermal stability, chemical resistance, and electrical insulation capabilities. This compound can be incorporated into specialty polymers for applications in electronics, aerospace, and automotive industries, where performance under extreme conditions is paramount. Its role in the development of high-performance materials underscores its importance in advancing technological innovations.
From a market perspective, the demand for 2,3-Difluoro-5-(fluoromethyl)toluene is driven by the growing need for fluorinated intermediates across multiple industries. The pharmaceutical sector, in particular, is a major consumer, with increasing investments in drug discovery and development. Market analysts predict a steady growth trajectory for fluorinated compounds, supported by their expanding applications and the continuous evolution of synthetic methodologies. Companies specializing in fine chemicals and custom synthesis are actively scaling up production to meet this rising demand.
In terms of synthesis and availability, 2,3-Difluoro-5-(fluoromethyl)toluene is typically produced through multi-step organic reactions involving fluorination and functional group transformations. Advanced catalytic methods and flow chemistry techniques have been employed to improve the yield and purity of the compound, making it more accessible for industrial and research purposes. Suppliers and manufacturers often provide this compound in varying grades, from research-scale quantities to bulk orders, catering to diverse customer needs.
For researchers and industry professionals, understanding the safety and handling of 2,3-Difluoro-5-(fluoromethyl)toluene is essential. While the compound is not classified as highly hazardous, standard laboratory precautions should be observed, including the use of personal protective equipment (PPE) and adequate ventilation. Proper storage conditions, such as keeping the compound in a cool, dry place away from direct sunlight, are recommended to maintain its stability over time.
Looking ahead, the future of 2,3-Difluoro-5-(fluoromethyl)toluene appears promising, with ongoing research exploring new applications and synthetic routes. Innovations in green chemistry and sustainable manufacturing are likely to influence the production processes, reducing environmental impact while maintaining high efficiency. As industries continue to prioritize performance and sustainability, this compound is poised to remain a valuable asset in the chemical toolkit.
In conclusion, 2,3-Difluoro-5-(fluoromethyl)toluene (CAS No. 1803846-74-3) is a versatile and highly functionalized compound with significant applications in pharmaceuticals, agrochemicals, and material science. Its unique properties, coupled with the growing demand for fluorinated intermediates, highlight its importance in modern chemistry. Whether you are a researcher, manufacturer, or end-user, staying informed about the latest developments and market trends related to this compound can provide a competitive edge in your field.
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